molecular formula C8H13NO4 B13035730 trans-Dimethyl pyrrolidine-3,4-dicarboxylate

trans-Dimethyl pyrrolidine-3,4-dicarboxylate

Cat. No.: B13035730
M. Wt: 187.19 g/mol
InChI Key: DEONENFBMPLKOR-WDSKDSINSA-N
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Description

trans-Dimethyl pyrrolidine-3,4-dicarboxylate is a bicyclic compound featuring a pyrrolidine ring substituted with two methyl ester groups at the 3- and 4-positions in a trans-configuration. This structure confers unique stereochemical and electronic properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

DEONENFBMPLKOR-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dimethyl pyrrolidine-3,4-dicarboxylate typically involves the esterification of pyrrolidine-3,4-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: trans-Dimethyl pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

trans-Dimethyl pyrrolidine-3,4-dicarboxylate can be synthesized through various methods, including cycloaddition reactions and functional group transformations. The compound features two carboxylate groups that can participate in further chemical reactions, making it a versatile building block in organic synthesis.

Key Synthetic Methods:

  • Cycloaddition Reactions: A common method for synthesizing pyrrolidine derivatives involves 3+2 cycloaddition reactions, which yield trans-3,4-disubstituted pyrrolidines with high stereoselectivity .
  • Functionalization of Pyrrolidine Derivatives: The compound can serve as an intermediate for synthesizing more complex molecules by introducing various substituents at the nitrogen or carbon positions .

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine-2,4-dicarboxylate exhibit neuroprotective properties. For instance, L-trans-pyrrolidine-2,4-dicarboxylate has been shown to modulate glutamate levels in the brain, which may have implications for treating neurodegenerative diseases .

Antimalarial Activity

Recent studies identified novel pyrrolidine derivatives with significant antimalarial activity. For example, compounds resembling this compound showed efficacy against drug-resistant strains of Plasmodium falciparum, highlighting their potential as lead compounds in malaria drug discovery .

Medicinal Chemistry Applications

The versatility of this compound as a scaffold in medicinal chemistry is notable. It has been used to develop inhibitors of various biological targets:

  • Aspartic Protease Inhibitors: Certain derivatives have been designed to inhibit aspartic proteases, which are critical for the lifecycle of many pathogens .
  • Neurotransmitter Modulators: The compound's ability to influence neurotransmitter levels suggests potential applications in developing treatments for conditions like epilepsy and depression .

Case Study 1: Neuroprotection

A study investigated the effects of L-trans-pyrrolidine-2,4-dicarboxylate on glutamate uptake in cerebellar granule neurons. The findings suggested that this compound could protect against excitotoxicity by modulating glutamate transporter activity .

Case Study 2: Antimalarial Efficacy

In a series of experiments aimed at identifying new antimalarial agents, researchers synthesized a library of pyrrolidine derivatives based on this compound. One compound demonstrated EC50 values of 46 nM against sensitive strains and showed oral efficacy in mouse models .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
NeuroprotectionModulates glutamate levelsProtects neurons from excitotoxicity
Antimalarial ActivityInhibits Plasmodium speciesEffective against drug-resistant strains
Medicinal ChemistryScaffold for drug designAspartic protease inhibitors developed

Mechanism of Action

The mechanism of action of trans-Dimethyl pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Differences Among Pyrrolidine-3,4-dicarboxylate Derivatives

Compound Ester Groups Substituents Synthesis Yield Key Spectral Features Biological Activity
trans-Dimethyl pyrrolidine-3,4-dicarboxylate Methyl None 53–59%* δ 3.77 (OCH₃), δ 137.1 (C=C) TLR agonist core
Diethyl (±)-pyrrolidine-3,4-dicarboxylate (224) Ethyl None 59% δ 2.51 (NH), IR: 3318 cm⁻¹ (N-H) Macrocycle precursor
Diethyl meso-pyrrolidine-3,4-dicarboxylate (225) Ethyl None (meso form) 29% δ 3.68 (NH), no benzyl signals Lower reactivity in macrocyclization
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate Methyl N-Benzyl N/A δ 7.2–7.4 (aromatic protons) Intermediate for hydrogenolysis
(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid None Boc-protected NH N/A IR: 1700 cm⁻¹ (Boc carbonyl) Enzyme inhibitor precursor

*Yield based on DIBAL reduction of benzyl-protected precursors .

Key Observations:

  • Ester Group Impact : Methyl esters (trans-dimethyl) enhance steric accessibility compared to bulkier ethyl esters, favoring interactions in TLR agonist design .
  • Substituent Effects: N-Benzyl groups increase hydrophobicity but require removal (via hydrogenolysis) for further functionalization .
  • Stereochemical Sensitivity : Meso compounds (e.g., 225) exhibit lower synthetic yields and altered reactivity, highlighting the importance of stereochemistry .

Heterocyclic Dicarboxylates: Beyond Pyrrolidine

Table 2: Comparison with Non-Pyrrolidine Dicarboxylates

Compound Core Structure Key Features Applications
Dimethyl 3,5-pyridinedicarboxylate Pyridine Aromatic ring, planar geometry Enzyme inhibition (JMJD2E)
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene Sulfur heteroatom, electron-rich Material science
trans-Dimethyl cyclohexane-1,4-dicarboxylate Cyclohexane Non-aromatic, flexible ring Synthetic intermediate

Key Observations:

  • Aromatic vs. Non-Aromatic Cores: Pyridine and thiophene derivatives exhibit π-π stacking capabilities, unlike saturated pyrrolidine, making them suitable for enzyme active sites .
  • Flexibility : Cyclohexane-based dicarboxylates lack the rigidity of pyrrolidine, reducing their utility in conformationally constrained drug design .

Structure-Activity Relationship (SAR) Insights

  • TLR Agonist Specificity: The trans-pyrrolidine-3,4-dicarboxylate core is critical for TLR activity; replacing it with iminodiacetic acid or isoindoline-4,5-dicarboxylic acid abolishes activity .
  • Enantiomer Sensitivity : The (S,S)-configuration in diprovocims is essential for agonist activity; racemic or (R,R)-forms are inactive .
  • Substituent Tolerance: Even minor changes (e.g., 4-fluorophenethylamine to phenethylamine) eliminate TLR activation, underscoring strict SAR requirements .

Biological Activity

trans-Dimethyl pyrrolidine-3,4-dicarboxylate is a bicyclic compound notable for its unique structural properties and potential applications in medicinal chemistry. Its dual carboxylate functionalities and specific stereochemistry contribute to its biological activity, making it a subject of interest in drug development and organic synthesis.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with two carboxylate groups located at the 3 and 4 positions. Various synthetic methods have been developed for its preparation, including cycloaddition reactions and modifications of existing pyrrolidine derivatives. These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimalarial Properties : Derivatives of this compound have shown potential as inhibitors of malaria parasites, particularly through their interactions with biological targets involved in the disease process .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit phosphodiesterases, enzymes linked to inflammatory diseases. This inhibition could lead to therapeutic applications in treating such conditions.
  • Neuroprotective Effects : Studies have suggested that related compounds can provide neuroprotection against glutamate toxicity, indicating potential applications in neurodegenerative disease treatment .

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets vary depending on the derivative being studied. For instance, its derivatives may interact with phosphodiesterases or other critical enzymes involved in various disease pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other pyrrolidine derivatives:

Compound NameStructural FeaturesUnique Properties
Dimethyl 2-pyrrolidine-1,2-dicarboxylateTwo carboxyl groups at 1 and 2Used in neuropharmacology studies
Dimethyl 2-pyrrolidine-3-carboxylateCarboxyl group at position 3Exhibits different biological activities
N-Boc-pyrrolidine-3-carboxylic acidProtection on nitrogen atomEnhanced stability during reactions

This compound is distinguished by its stereochemistry and dual carboxylate functionalities, which enhance its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

  • Antimalarial Efficacy : A study demonstrated that certain derivatives exhibited significant antimalarial activity in mouse models, suggesting their potential as therapeutic agents against malaria .
  • Neuroprotective Mechanisms : Research indicated that related compounds could protect neurons from glutamate-induced damage, highlighting their potential use in treating neurodegenerative diseases .
  • Pharmacological Applications : Investigations into the pharmacological profiles of these compounds have revealed their capacity to modulate enzyme activity linked to various diseases, paving the way for future drug development efforts .

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